METHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
Methyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a combination of chlorobenzyl, cyclopropyl, and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of METHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto an aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclization: The acylated intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidine core structure.
Substitution Reactions: Various substituents, including the chlorobenzyl, cyclopropyl, and methoxyphenyl groups, are introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Methyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. It is investigated for its ability to modulate specific biological pathways and targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Methyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Methyl 3-(4-fluorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: This compound has a fluorobenzyl group instead of a chlorobenzyl group, which may affect its reactivity and biological activity.
Methyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-(2-hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Methyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-sulfonate: The sulfonate group may enhance the compound’s water solubility and alter its pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methyl]-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-34-21-6-4-3-5-20(21)30-23-22(18(25(32)35-2)13-19(28-23)16-9-10-16)24(31)29(26(30)33)14-15-7-11-17(27)12-8-15/h3-8,11-13,16H,9-10,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNXEPPXOFXJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)N(C2=O)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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